molecular formula C14H18ClNO B4176679 [(2-ethoxy-1-naphthyl)methyl]methylamine hydrochloride

[(2-ethoxy-1-naphthyl)methyl]methylamine hydrochloride

Cat. No. B4176679
M. Wt: 251.75 g/mol
InChI Key: FACHPWPAKIOILQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2-ethoxy-1-naphthyl)methyl]methylamine hydrochloride, also known as EMMA-HCl, is a chemical compound that has gained attention in the scientific community for its potential applications in research. It is a white crystalline powder that is soluble in water and has a molecular weight of 269.81 g/mol.

Mechanism of Action

[(2-ethoxy-1-naphthyl)methyl]methylamine hydrochloride works by binding to VMAT2 and inhibiting its function. This leads to a decrease in the uptake of monoamines into synaptic vesicles, resulting in an increase in extracellular monoamine levels. This mechanism of action has been shown to be selective for VMAT2, making [(2-ethoxy-1-naphthyl)methyl]methylamine hydrochloride a useful tool for studying the role of VMAT2 in monoamine neurotransmission.
Biochemical and Physiological Effects
[(2-ethoxy-1-naphthyl)methyl]methylamine hydrochloride has been shown to increase extracellular levels of dopamine, norepinephrine, and serotonin in the brain. It has also been shown to increase locomotor activity in rats, suggesting that it has stimulant properties. However, it does not appear to have significant effects on other neurotransmitter systems, such as the cholinergic or glutamatergic systems.

Advantages and Limitations for Lab Experiments

One advantage of using [(2-ethoxy-1-naphthyl)methyl]methylamine hydrochloride in lab experiments is its selectivity for VMAT2. This allows researchers to study the role of VMAT2 in monoamine neurotransmission without affecting other neurotransmitter systems. However, one limitation of using [(2-ethoxy-1-naphthyl)methyl]methylamine hydrochloride is its potential toxicity. It has been shown to be toxic to dopaminergic neurons in vitro, and further studies are needed to determine its safety in vivo.

Future Directions

There are several future directions for research on [(2-ethoxy-1-naphthyl)methyl]methylamine hydrochloride. One area of interest is its potential use in studying the role of VMAT2 in psychiatric disorders such as depression and schizophrenia. Another area of interest is its potential use in developing new treatments for drug addiction, as VMAT2 has been implicated in the reward pathway of the brain. Additionally, further studies are needed to determine the safety and toxicity of [(2-ethoxy-1-naphthyl)methyl]methylamine hydrochloride in vivo, as well as its potential for use in human studies.

Scientific Research Applications

[(2-ethoxy-1-naphthyl)methyl]methylamine hydrochloride has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively label the vesicular monoamine transporter 2 (VMAT2) in the brain, which is responsible for transporting monoamines such as dopamine, norepinephrine, and serotonin into synaptic vesicles. This makes [(2-ethoxy-1-naphthyl)methyl]methylamine hydrochloride a useful tool for studying the distribution and function of VMAT2 in the brain.

properties

IUPAC Name

1-(2-ethoxynaphthalen-1-yl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO.ClH/c1-3-16-14-9-8-11-6-4-5-7-12(11)13(14)10-15-2;/h4-9,15H,3,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACHPWPAKIOILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-ethoxynaphthalen-1-yl)-N-methylmethanamine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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